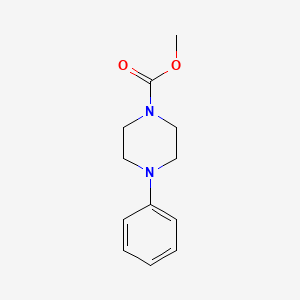
3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazoline derivative that has been synthesized using various methods and has been studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the production of prostaglandins and other inflammatory mediators. It may also act on various receptors in the central nervous system to produce its analgesic and antipyretic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to have antioxidant properties and may protect against oxidative stress. It has also been shown to have neuroprotective effects and may protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole in lab experiments is its high purity and good yield. It is also relatively easy to synthesize using various methods. However, one of the limitations of using this compound is its potential toxicity. It is important to use proper safety precautions when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. One direction is the further study of its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the study of its potential use as a ligand in the synthesis of metal complexes for various applications such as catalysis and sensing. Additionally, the development of new synthesis methods and the study of its mechanism of action are also important future directions.
Synthesemethoden
The synthesis of 3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has been achieved using various methods. One of the most common methods involves the reaction of 4-fluoroacetophenone, 2-methoxybenzaldehyde, and phenylhydrazine in the presence of a catalyst such as glacial acetic acid. This method yields a high purity product with a good yield. Other methods include the use of microwave irradiation and ultrasound-assisted synthesis.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been used as a ligand in the synthesis of metal complexes for various applications such as catalysis and sensing.
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-3-(2-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O/c1-26-22-10-6-5-9-19(22)21-15-20(16-11-13-17(23)14-12-16)24-25(21)18-7-3-2-4-8-18/h2-14,21H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHSFLAMNAAVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-phenyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5157413.png)


![2-chloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5157438.png)


![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B5157462.png)
![ethyl oxo({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)acetate](/img/structure/B5157472.png)
![N-(2,3-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5157485.png)

![2-{[(isopropylamino)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5157503.png)
![ethyl 4-[(2-hydroxypropyl)amino]-6-methoxy-3-quinolinecarboxylate](/img/structure/B5157507.png)

![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5157516.png)